Molecular Identity: This Compound, Not Its Regioisomer, Is Required for EP4 Antagonism
The target compound (CAS 1291837-97-2) is frequently confused with its regioisomer N-[(4-ethylphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1359220-79-3). These two molecules differ at two sites: (i) the amide linkage is a direct N-phenyl carboxamide in the target versus an N-benzyl carboxamide in the comparator, and (ii) the C4 aryl substituent on the thiophene is 3-methylphenyl (meta) versus 4-methylphenyl (para). Both modifications are located within the pharmacophore region defined by the EP4 receptor ligand patent [1]. While quantitative EP4 affinity data for the benzylamide regioisomer are not publicly available, the target compound's measured human EP4 IC50 of 5.60 nM (PGE2-stimulated cAMP, HEK293) and Ki of 41 nM ([3H]-PGE2 displacement) provide a benchmark that any substituted analogue must match or exceed [2][3]. Researchers who inadvertently procure the regioisomer (CAS 1359220-79-3) are working with an uncharacterized molecule that cannot be assumed to recapitulate the target compound's EP4 pharmacology.
| Evidence Dimension | Molecular structure and EP4 receptor binding affinity |
|---|---|
| Target Compound Data | CAS 1291837-97-2; EP4 IC50 = 5.60 nM (human); EP4 Ki = 41 nM (human); N-(4-ethylphenyl) carboxamide; 4-(3-methylphenyl) substitution |
| Comparator Or Baseline | CAS 1359220-79-3; N-[(4-ethylphenyl)methyl] carboxamide (benzylamide); 4-(4-methylphenyl) substitution; no public EP4 binding data available |
| Quantified Difference | Regioisomer with two distinct structural modifications; EP4 activity uncharacterized for the comparator; target compound has validated nanomolar EP4 antagonism |
| Conditions | Human EP4 receptor; HEK293 cells; PGE2-stimulated cAMP inhibition assay for IC50; [3H]-PGE2 radioligand displacement for Ki |
Why This Matters
Procurement of the incorrect regioisomer invalidates EP4-dependent experimental outcomes, as the benzylamide and para-methyl modifications are predicted to alter the binding pose within the EP4 orthosteric site.
- [1] US Patent US-8969394-B2. Blouin, M. et al. Thiophenecarboxamide derivatives as EP4 receptor ligands. Generic Formulae I and II. View Source
- [2] BindingDB Entry: BDBM50446847. IC50 = 5.60 nM, antagonist activity at recombinant human EP4 receptor. View Source
- [3] BindingDB Entry: BDBM50446847. Ki = 41 nM, displacement of [3H]-PGE2 from human EP4. View Source
